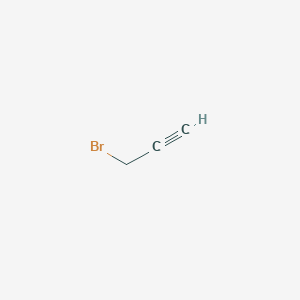

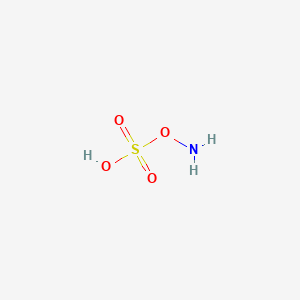

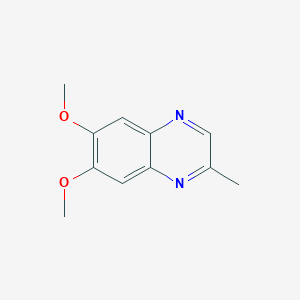

![molecular formula C19H24N2O5 B043331 Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate CAS No. 351421-21-1](/img/structure/B43331.png)

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves several key steps, including Michael addition, intramolecular cyclization, and decarboxylation processes. A notable synthesis route is the BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, leading to novel 3-phosphonylated indoles and further to diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates through decarboxylation (Egorova et al., 2017).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is characterized by its indole core and the propanedioate ester group, contributing to its diverse reactivity and chemical behavior. Crystallography studies, such as X-ray diffraction, provide detailed insights into its molecular conformation, revealing potential coordination pockets for metal atoms, as evidenced by compounds with similar molecular frameworks (Meskini et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution, cyclization, and complexation with metal ions. Its reactivity is influenced by the presence of the indole moiety and the acetamido group, enabling the formation of complex structures and derivatives. Studies on similar molecules have shown the ability to undergo reactions leading to the synthesis of indole derivatives with significant bioactivity and potential applications in drug design (Cacchi et al., 2009).

Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceutical Applications

A notable application of compounds related to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves the synthesis of 3-phosphonylated indoles. Specifically, diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates have been synthesized through BF3·Et2O-catalyzed intramolecular cyclization, offering a novel series of these compounds. This process has been further utilized to create ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates through decarboxylation, showcasing the compound's versatility in chemical synthesis (Egorova et al., 2017).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate have been explored for their potential in addressing hypertension. Specifically, Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate has been synthesized and subjected to molecular docking studies targeting renin, a protein crucial in managing hypertension. The results revealed promising renin inhibitory activity, highlighting the compound's potential as an antihypertensive agent (Saravanan et al., 2013).

Complexation Studies and Material Science

Complexation studies have also been conducted with compounds structurally similar to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate. For instance, the complexation behavior of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate with lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) has been meticulously examined. The insights from electrochemistry and UV-Vis spectroscopy in this study offer valuable information for the development of materials and sensors based on these complexes (Amarandei et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": ["Diethyl malonate", "Indole-3-carboxaldehyde", "Ethyl acetate", "Ammonium acetate", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Benzene"], "Reaction": [ "Step 1: Synthesis of diethyl 2-(1H-indol-3-yl)ethylmalonate by reacting diethyl malonate with indole-3-carboxaldehyde in the presence of ammonium acetate and benzene", "Step 2: Reduction of diethyl 2-(1H-indol-3-yl)ethylmalonate to diethyl 2-(1H-indol-3-yl)ethylpropanedioate using sodium borohydride in ethanol", "Step 3: Acetylation of diethyl 2-(1H-indol-3-yl)ethylpropanedioate with acetic anhydride and triethylamine in dichloromethane to yield Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate" ] } | |

Numéro CAS |

351421-21-1 |

Nom du produit |

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |

Formule moléculaire |

C19H24N2O5 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |

InChI |

InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22) |

Clé InChI |

KEGCVTYGEUKJBH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |

SMILES canonique |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |

Synonymes |

2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

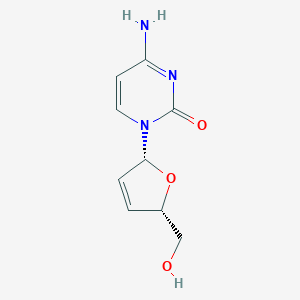

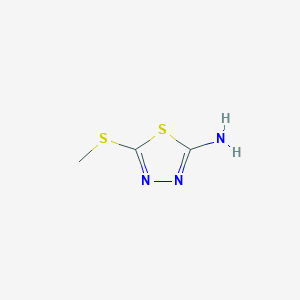

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

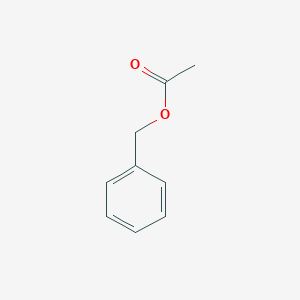

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)